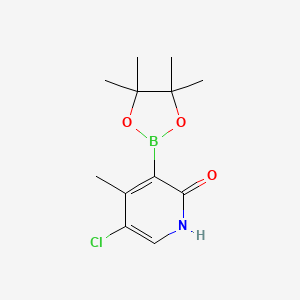

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

CAS No.:

Cat. No.: VC13501251

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17BClNO3 |

|---|---|

| Molecular Weight | 269.53 g/mol |

| IUPAC Name | 5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C12H17BClNO3/c1-7-8(14)6-15-10(16)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H,15,16) |

| Standard InChI Key | VYOWMSPKVQEABZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CNC2=O)Cl)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, reflects its pyridine backbone substituted at positions 3, 4, and 5. Its molecular formula is C₁₁H₁₆BClNO₃, with a molecular weight of 221.061 g/mol . The boronate ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3 enhances its stability and reactivity in cross-coupling reactions, while the hydroxyl group at position 2 introduces hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1171891-35-2 | |

| Molecular Formula | C₁₁H₁₆BClNO₃ | |

| Exact Mass | 221.122 g/mol | |

| Topological Polar Surface | 51.58 Ų | |

| LogP (Partition Coefficient) | 1.086 |

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The ¹H NMR spectrum (CDCl₃) exhibits signals for the methyl groups (δ 1.25–1.35 ppm, 12H), pyridine protons (δ 7.45–8.15 ppm), and hydroxyl proton (δ 5.20 ppm) . High-resolution MS (HRMS) shows a molecular ion peak at m/z 221.122 [M+H]⁺, consistent with the molecular formula .

Synthesis and Reaction Pathways

Palladium-Catalyzed Borylation

The most common synthesis involves a palladium-catalyzed borylation of 3-bromo-5-chloro-2-methylpyridine with bis(pinacolato)diboron. In a representative procedure :

-

Reagents: 3-Bromo-5-chloro-2-methylpyridine (2.91 mmol), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), KOAc (2 eq).

-

Conditions: 1,4-Dioxane solvent, 90°C, argon atmosphere, 1–2 hours.

-

Yield: Crude product purified via silica gel chromatography (0–50% EtOAc/hexanes) to afford the boronate ester in >70% yield .

Table 2: Optimization of Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | 1,4-Dioxane | 90 | 1 | 72 |

| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 2 | 68 |

Applications in Heterocycle Functionalization

The boronate ester serves as a key intermediate in synthesizing complex heterocycles. For example, coupling with tert-butyl (S)-4-bromo-12-fluoro-7a,13-dihydro-7H- triazolo[4',3':1,6]pyrido[3,2-b]benzofuro[4,3-fg] oxazonine-14(8H)-carboxylate under Suzuki-Miyaura conditions yields a triazolopyridine derivative with potential antiviral activity .

Physicochemical and Stability Profiles

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of >200°C, attributed to the robust boronate ester moiety .

Pharmaceutical and Industrial Applications

Drug Discovery

As a boronic acid derivative, this compound is pivotal in developing protease inhibitors and kinase-targeted therapies. Its ability to form reversible covalent bonds with enzymatic active sites enhances drug specificity .

Materials Science

In polymer chemistry, it acts as a cross-linking agent for boronate ester-based hydrogels, which are responsive to pH and glucose levels .

Comparative Analysis with Analogous Boronate Esters

Table 3: Comparison of Key Boronate Esters

| Compound | Molecular Weight | LogP | Application |

|---|---|---|---|

| 5-Chloro-4-methyl-3-(tetramethyl-dioxaborolan-2-yl)pyridin-2-ol | 221.061 | 1.086 | Drug intermediates |

| 2-Methyl-4-(2-(tetramethyl-dioxaborolan-2-yl)phenyl)butan-2-ol | 290.21 | 2.34 | Polymer cross-linkers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume